Lipophilicity (LogP) Comparison: Balanced Hydrophobicity vs. Less Favorable Analogs
5-Bromo-4-cyclopropyl-6-methoxypyrimidine exhibits an XLogP3 value of 1.8, placing it within the optimal lipophilicity range (LogP 1-3) often associated with balanced membrane permeability and aqueous solubility [1]. This compares favorably to the more hydrophobic LogP of 2.33 reported for the same compound by an alternative estimation method [2]. While direct LogP data for the exact comparator 5-bromo-6-methoxypyrimidine is not publicly available in authoritative databases, the absence of the cyclopropyl group would predictably reduce lipophilicity and alter the compound's pharmacokinetic profile. Class-level inference suggests that the presence of the cyclopropyl group contributes to a moderate, controllable LogP, which is a key differentiator from simpler halogenated pyrimidines that may be either too polar or too lipophilic for certain drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) as a predictor of membrane permeability |
|---|---|
| Target Compound Data | XLogP3 = 1.8 [1] |
| Comparator Or Baseline | 5-Bromo-4-cyclopropyl-6-methoxypyrimidine (alternative estimation) LogP = 2.33 [2] |
| Quantified Difference | Variance of 0.53 log units between estimation methods |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) and ChemSrc database estimation |
Why This Matters
This quantitative descriptor directly impacts decisions on lead optimization and prioritization in drug discovery, influencing the selection of compounds for further synthesis and biological evaluation.
- [1] PubChem. (2025). XLogP3-AA Property Value for CID 117854804. View Source
- [2] ChemSrc. (2024). 5-Bromo-4-cyclopropyl-6-methoxypyrimidine (CAS 1649454-57-8) Physicochemical Properties. View Source
